2H-Imidazo[4,5-E][1,2,3]benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to an imidazole and thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be synthesized through several methods. One common approach involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing ability.
Medicinal Chemistry: It serves as a scaffold for the design of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of conjugated polymers and small molecules for advanced material applications.
Wirkmechanismus
The mechanism of action of 2H-Imidazo[4,5-E][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2H-Imidazo[4,5-E][1,2,3]benzothiadiazole can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: Both compounds share a thiadiazole ring, but this compound has an additional imidazole ring, which imparts unique electronic properties.
Imidazo[2,1-b]thiazoles: These compounds have a similar imidazole-thiazole structure but differ in the position of the nitrogen and sulfur atoms, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.
Eigenschaften
CAS-Nummer |
42341-44-6 |
---|---|
Molekularformel |
C7H4N4S |
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
2H-imidazo[4,5-e][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H |
InChI-Schlüssel |
KVXDUIZYWKQVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N2)C3=NNSC3=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.